Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid

Receptor Binding Adipogenesis Endocrine Disruption

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid (CAS 13252-14-7), commonly referred to as hexafluoropropylene oxide trimer acid (HFPO-TA), is a perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₉HF₁₇O₄. This compound is an oligomeric perfluoroalkyl substance (PFAS) used as a polymerization aid in fluoropolymer manufacturing and is recognized as a replacement for legacy long-chain PFAS such as perfluorooctanoic acid (PFOA).

Molecular Formula C2F5(CF2OCF(CF3))2COOH
C9HF17O4
Molecular Weight 496.07 g/mol
CAS No. 13252-14-7
Cat. No. B079209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
CAS13252-14-7
Molecular FormulaC2F5(CF2OCF(CF3))2COOH
C9HF17O4
Molecular Weight496.07 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O
InChIInChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28)
InChIKeyOIVQVBDAMYDDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic Acid (CAS 13252-14-7) for Environmental and Toxicological Research


2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid (CAS 13252-14-7), commonly referred to as hexafluoropropylene oxide trimer acid (HFPO-TA), is a perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₉HF₁₇O₄ [1]. This compound is an oligomeric perfluoroalkyl substance (PFAS) used as a polymerization aid in fluoropolymer manufacturing and is recognized as a replacement for legacy long-chain PFAS such as perfluorooctanoic acid (PFOA) [2]. It is an environmental contaminant that has been detected in surface water, groundwater, and human blood samples, and is a subject of intensive toxicological and environmental fate studies [1][2].

Why HFPO-TA (CAS 13252-14-7) Cannot Be Substituted with Legacy or Other Alternative PFAS Without Risk of Misleading Results


Although HFPO-TA was introduced as a replacement for PFOA, its physicochemical and toxicological properties diverge markedly from both PFOA and other HFPO homologues such as HFPO-DA. Studies demonstrate that HFPO-TA exhibits higher bioaccumulation potential, stronger binding affinity for nuclear receptors, and distinct oxidative stress profiles compared to its chemical cousins [1][2]. Simply assuming that any PFECA analog will behave similarly in an experimental or industrial context will lead to inaccurate conclusions about environmental persistence, toxicity mechanisms, and structure-activity relationships. The following evidence provides quantifiable differentiation to support informed selection of HFPO-TA for research or procurement.

Quantitative Differentiation Evidence for HFPO-TA (CAS 13252-14-7) Against PFOA and Other HFPO Homologues


HFPO-TA Exhibits 4.8–7.5-Fold Higher PPARγ Binding Affinity than PFOA

In a direct receptor binding assay, HFPO-TA demonstrated a 4.8–7.5-fold higher binding affinity for peroxisome proliferator-activated receptor γ (PPARγ) compared to PFOA. In contrast, HFPO-DA exhibited weaker binding than PFOA. The agonistic activity toward the PPARγ signaling pathway in HEK 293 cells followed the order HFPO-TA > PFOA > HFPO-DA [1].

Receptor Binding Adipogenesis Endocrine Disruption

HFPO-TA Bioaccumulates at Higher Tissue Levels and Exhibits Slower Depuration than PFOA in Marine Bivalves

In a 21-day exposure study with Manila clams (Ruditapes philippinarum), the enrichment rate of PFAS followed the order HFPO-DA < PFOA < HFPO-TA < HFPO-TeA. HFPO-TA accumulated to higher tissue concentrations than PFOA, particularly in visceral mass. After a 21-day depuration period, HFPO-TA levels remained elevated relative to PFOA, indicating slower elimination kinetics [1].

Bioaccumulation Environmental Fate Aquatic Toxicology

HFPO-TA Induces Greater Oxidative Damage and Broader Immune Disruption than PFOA in Zebrafish

Under identical experimental conditions using zebrafish (Danio rerio) embryos and adults, HFPO-TA and HFPO-DA caused more severe oxidative damage than PFOA. Notably, PFOA disrupted immune function only in adults, whereas HFPO-TA affected immune homeostasis in both adults and embryos. Molecular docking simulations identified HFPO-TA as having the lowest binding energy with superoxide dismutase (SOD) proteins, exerting the greatest effect on SOD activity [1].

Oxidative Stress Immunotoxicity Aquatic Toxicology

HFPO-TA Displays Higher Binding Affinity for Human Liver Fatty Acid Binding Protein than PFOA

In a comparative study using human liver HL-7702 cells and human liver fatty acid binding protein (hL-FABP), the binding affinity to hL-FABP decreased in the order: 6:2 FTCA < 6:2 FTSA < HFPO-DA < PFOA < PFOS/6:2 Cl-PFESA/HFPO-TA. HFPO-TA bound with higher affinity than PFOA and exhibited a unique binding mode within the hL-FABP inner pocket with higher binding energy [1].

Protein Binding Hepatotoxicity Toxicokinetics

HFPO-TA Causes Stronger Blood-Testis Barrier Disruption than PFOA at Lower In Vivo Doses

In a 28-day mouse study, HFPO-TA administered at 0.05 mg/kg/day caused disruption of the blood-testis barrier (BTB) with increased degradation of tight junction protein occludin. This effect was observed at a dose 100-fold lower than the PFOA dose (5 mg/kg/day) that produced comparable BTB disruption. In vitro, TM4 Sertoli cells exposed to 100 μM HFPO-TA showed significant transepithelial electrical resistance reduction, while 10 μM PFOA was required for similar effects on HFPO-TeA [1].

Male Reproductive Toxicity Blood-Testis Barrier Endocrine Disruption

Optimal Research and Industrial Use Cases for HFPO-TA (CAS 13252-14-7) Based on Differential Evidence


Analytical Standard for Environmental Monitoring of PFAS Alternatives in Water and Biota

HFPO-TA is an essential certified reference material for environmental laboratories quantifying PFAS contamination in surface water, groundwater, and biological tissues. Its higher bioaccumulation rate in aquatic organisms relative to PFOA (as demonstrated in Manila clam studies [1]) means that analytical methods must include this specific compound to accurately assess environmental burden. Using PFOA as a surrogate would systematically underestimate the mass of alternative PFAS present in environmental samples.

In Vitro and In Vivo Model Compound for PPARγ-Mediated Metabolic Disruption Studies

With 4.8–7.5-fold higher PPARγ binding affinity than PFOA [1], HFPO-TA serves as a potent positive control and mechanistic probe for studies of nuclear receptor activation, adipogenesis, and metabolic syndrome. Researchers investigating the molecular initiating events of PFAS-induced metabolic disruption should select HFPO-TA over HFPO-DA or PFOA to achieve robust signal-to-noise ratios in receptor binding and reporter gene assays.

Male Reproductive Toxicology Research at Human-Relevant Exposure Levels

The finding that HFPO-TA disrupts the blood-testis barrier at in vivo doses 100-fold lower than PFOA (0.05 mg/kg/day vs. 5 mg/kg/day [1]) positions this compound as a critical tool for studying male reproductive toxicity mechanisms at environmentally and occupationally relevant concentrations. Studies aiming to establish points of departure for risk assessment of PFAS alternatives should incorporate HFPO-TA to capture the higher potency observed for this homolog.

Hepatic Protein Binding and Toxicokinetic Modeling Studies

HFPO-TA's high binding affinity for human liver fatty acid binding protein—exceeding that of PFOA and ranking among the highest of tested PFAS [1]—makes it uniquely valuable for investigating the role of intracellular transport proteins in PFAS hepatic accumulation and toxicity. This compound enables researchers to probe structure-binding relationships that differ markedly from those of PFOA and HFPO-DA.

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